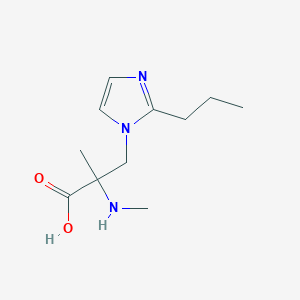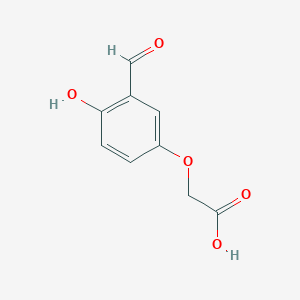
2-(3-Formyl-4-hydroxyphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Formyl-4-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C9H8O5. It is characterized by the presence of a formyl group, a hydroxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-4-hydroxyphenoxy)acetic acid typically involves the reaction of 3-formyl-4-hydroxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Formyl-4-hydroxyphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfuric acid as a catalyst for esterification.
Major Products Formed
Oxidation: 2-(3-Carboxy-4-hydroxyphenoxy)acetic acid.
Reduction: 2-(3-Hydroxymethyl-4-hydroxyphenoxy)acetic acid.
Substitution: Various esters depending on the alcohol used.
科学研究应用
2-(3-Formyl-4-hydroxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Formyl-4-hydroxyphenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxyphenoxyacetic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Hydroxyphenoxyacetic acid: Similar structure but with a hydroxy group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
2-(3-Formyl-4-hydroxyphenoxy)acetic acid is unique due to the presence of both a formyl group and a hydroxy group on the phenoxyacetic acid moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
属性
分子式 |
C9H8O5 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC 名称 |
2-(3-formyl-4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H8O5/c10-4-6-3-7(1-2-8(6)11)14-5-9(12)13/h1-4,11H,5H2,(H,12,13) |
InChI 键 |
PEDIIVLUPHCOCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OCC(=O)O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
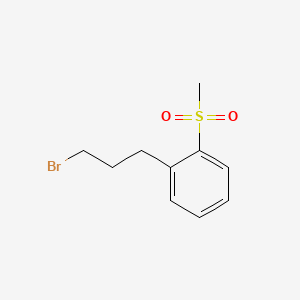
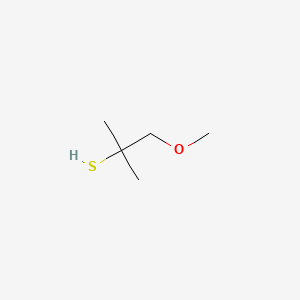
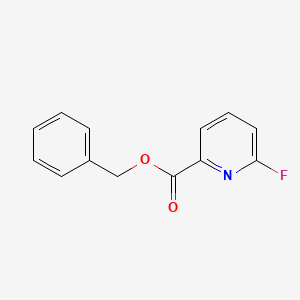
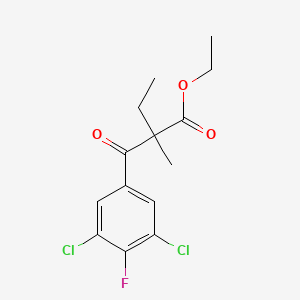
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
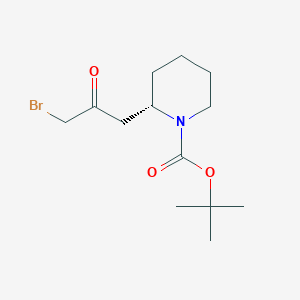
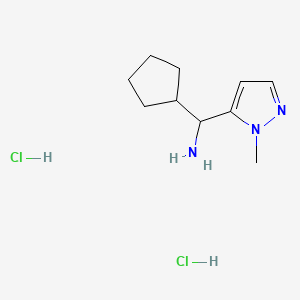
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
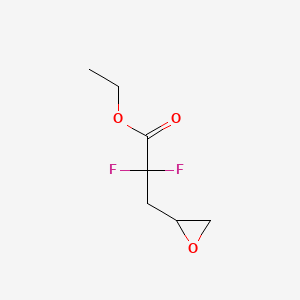
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)

